molecular formula C21H26BrN3O2 B248109 N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248109
M. Wt: 432.4 g/mol
InChI Key: CJKYQHIVFJTXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BRL-15572 and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It has been reported to have a higher affinity for the D3 receptor as compared to the D2 receptor. The D3 receptor is mainly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and emotion. BRL-15572 has been shown to modulate the activity of these regions, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been reported to modulate the release of dopamine and other neurotransmitters in the brain. It has been shown to decrease the release of dopamine in the mesolimbic region, which is associated with reward and addiction. BRL-15572 has also been reported to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and decision-making. Furthermore, BRL-15572 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages for lab experiments. It has a high affinity and selectivity for the D3 receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. BRL-15572 has also been reported to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BRL-15572 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in aqueous solutions. Furthermore, BRL-15572 has been reported to have some off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the study of BRL-15572. One potential direction is the investigation of its therapeutic potential in other diseases such as Parkinson's disease and Huntington's disease. Another potential direction is the development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572. Furthermore, the role of BRL-15572 in the regulation of neuroinflammation and oxidative stress in the brain needs to be explored. Finally, the use of BRL-15572 in combination with other drugs for the treatment of various diseases needs to be investigated.

Synthesis Methods

The synthesis of BRL-15572 involves the reaction of 4-bromo-3-methylbenzoic acid with N-(tert-butoxycarbonyl)-4-(2-methoxyphenyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product obtained is then deprotected using trifluoroacetic acid (TFA) to yield BRL-15572. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been reported to exhibit anxiolytic and antidepressant-like effects in animal models. BRL-15572 has also been shown to have potential antipsychotic effects in animal models of schizophrenia. Furthermore, it has been reported to have a potential role in the treatment of drug addiction and withdrawal symptoms.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C21H26BrN3O2

Molecular Weight

432.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H26BrN3O2/c1-16-15-17(7-8-18(16)22)23-21(26)9-10-24-11-13-25(14-12-24)19-5-3-4-6-20(19)27-2/h3-8,15H,9-14H2,1-2H3,(H,23,26)

InChI Key

CJKYQHIVFJTXOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)Br

Origin of Product

United States

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